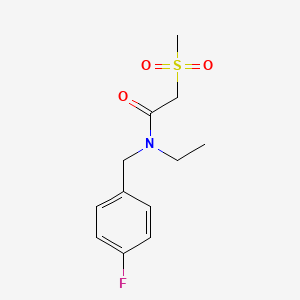![molecular formula C16H25N3O5S B5395521 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide](/img/structure/B5395521.png)
4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide, also known as DNQX, is a synthetic compound that has been widely used in scientific research as a potent antagonist of glutamate receptors. This compound is known to have a high affinity for the AMPA and kainate subtypes of glutamate receptors, which are involved in excitatory neurotransmission in the central nervous system.
Mecanismo De Acción
4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide acts as a competitive antagonist of the AMPA and kainate subtypes of glutamate receptors, which are ionotropic receptors that mediate the fast excitatory transmission in the central nervous system. By binding to these receptors, 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide prevents the activation of the receptor by glutamate, thereby blocking the influx of calcium ions and the subsequent depolarization of the neuron.
Biochemical and Physiological Effects:
The blockade of AMPA and kainate receptors by 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide has been shown to have a wide range of biochemical and physiological effects. These effects include the inhibition of long-term potentiation, the induction of long-term depression, the modulation of synaptic plasticity, the reduction of neuronal excitability, and the attenuation of pain signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide has several advantages as a research tool, including its high potency, selectivity, and specificity for AMPA and kainate receptors. However, this compound also has some limitations, such as its short half-life, which requires frequent administration, and its potential off-target effects on other receptors.
Direcciones Futuras
There are several future directions for research on 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide and its role in glutamate receptor signaling. These include the development of more potent and selective antagonists, the exploration of the therapeutic potential of 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide in various neurological disorders, and the elucidation of the molecular mechanisms underlying the effects of 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide on synaptic plasticity and learning and memory. Additionally, the use of 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide in combination with other compounds may provide new insights into the complex interactions between glutamate receptors and other signaling pathways in the brain.
Conclusion:
In conclusion, 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide is a synthetic compound that has been widely used in scientific research as a potent antagonist of glutamate receptors. This compound has been shown to have a high affinity for the AMPA and kainate subtypes of glutamate receptors, which are involved in excitatory neurotransmission in the central nervous system. 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide has several advantages as a research tool, including its potency, selectivity, and specificity, but also has some limitations, such as its short half-life. Future research on 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide and its role in glutamate receptor signaling may provide new insights into the molecular mechanisms underlying synaptic plasticity, learning and memory, and neurological disorders.
Métodos De Síntesis
4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide is synthesized by reacting 3,4-dimethoxybenzenesulfonyl chloride with propylpiperazine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride and pyridine to form the final compound. The synthesis of 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide has been optimized to yield high purity and high yield, making it a cost-effective option for scientific research.
Aplicaciones Científicas De Investigación
4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide has been extensively used in scientific research as a tool to study the role of glutamate receptors in various physiological and pathological conditions. This compound has been shown to block the excitatory effects of glutamate on neurons, which has led to its use in studies of synaptic plasticity, learning and memory, neurodegenerative diseases, and pain management.
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)sulfonyl-N-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5S/c1-4-7-17-16(20)18-8-10-19(11-9-18)25(21,22)13-5-6-14(23-2)15(12-13)24-3/h5-6,12H,4,7-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOVMNZCPVBXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-isopropyl-2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5395439.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2-(1-methyl-1H-pyrrol-3-yl)acetamide](/img/structure/B5395451.png)
![(4aS*,8aR*)-6-(3-methoxypropanoyl)-1-[2-(5-methyl-2-furyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5395460.png)
![1-[(4-chlorophenyl)sulfonyl]-2-(1-pyrrolidinylcarbonyl)pyrrolidine](/img/structure/B5395474.png)
![1-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5395479.png)
![4-acetyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5395489.png)
![5-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine](/img/structure/B5395490.png)
![1-[2-(1H-imidazol-1-yl)benzyl]-2-(3-thienyl)-1H-imidazole](/img/structure/B5395496.png)
![N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5395503.png)
![2-imino-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5395512.png)

![N-(2-(2-furyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5395523.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5395537.png)
![2-cyclopent-2-en-1-yl-N-{2-[(dimethylamino)sulfonyl]ethyl}acetamide](/img/structure/B5395541.png)